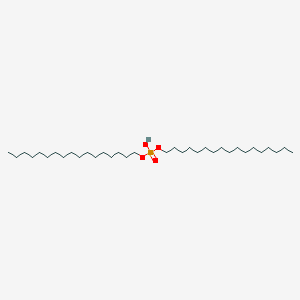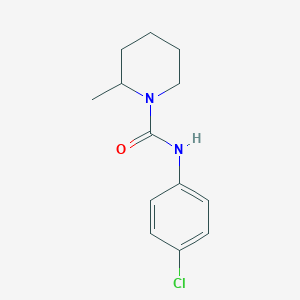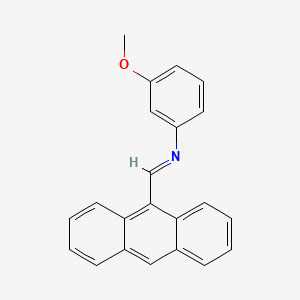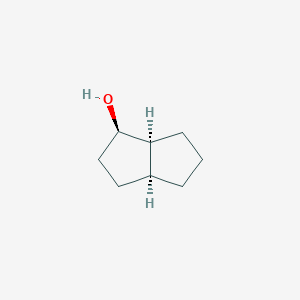
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-ethoxyaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general synthetic route can be summarized as follows:
Reaction of 4-ethoxyaniline with 2-methoxyphenyl isocyanate: This step involves the nucleophilic attack of the amine group of 4-ethoxyaniline on the isocyanate group of 2-methoxyphenyl isocyanate, leading to the formation of the urea linkage.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the ethoxy and methoxy substituents, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea linkage to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings. Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives and related compounds.
Biology: It may be used in the study of enzyme inhibition, as urea derivatives are known to interact with various enzymes.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific urea functionalities.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary, but typically involve the formation of hydrogen bonds and other interactions with the active sites of enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea can be compared with other similar urea derivatives, such as:
1-(4-Methoxyphenyl)-3-(2-methoxyphenyl)urea: This compound has a methoxy group instead of an ethoxy group on the phenyl ring, which may affect its chemical properties and reactivity.
1-(4-Ethoxyphenyl)-3-(2-ethoxyphenyl)urea: This compound has ethoxy groups on both phenyl rings, which may influence its solubility and other physical properties.
The uniqueness of this compound lies in its specific combination of ethoxy and methoxy substituents, which can impart distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H18N2O3 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-13-10-8-12(9-11-13)17-16(19)18-14-6-4-5-7-15(14)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Clé InChI |
GMPOSMRYHWDREL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)



![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)
![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)






